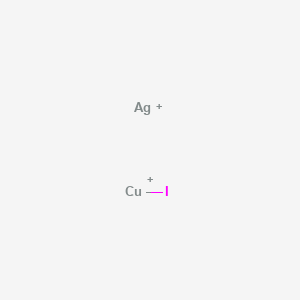![molecular formula C28H23I3O B14250402 Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- CAS No. 256224-21-2](/img/structure/B14250402.png)
Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- is a complex organic compound characterized by the presence of multiple iodine atoms and methyl groups attached to a phenol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution of iodine atoms can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis
Propiedades
Número CAS |
256224-21-2 |
|---|---|
Fórmula molecular |
C28H23I3O |
Peso molecular |
756.2 g/mol |
Nombre IUPAC |
4-[tris(4-iodo-3-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C28H23I3O/c1-17-14-21(6-11-25(17)29)28(20-4-9-24(32)10-5-20,22-7-12-26(30)18(2)15-22)23-8-13-27(31)19(3)16-23/h4-16,32H,1-3H3 |
Clave InChI |
ICDXTPCGAMMMAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)O)(C3=CC(=C(C=C3)I)C)C4=CC(=C(C=C4)I)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


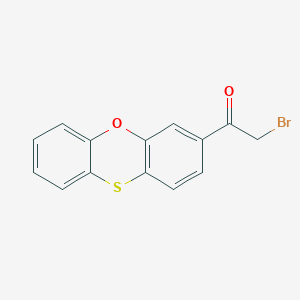
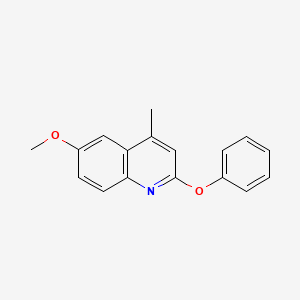
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
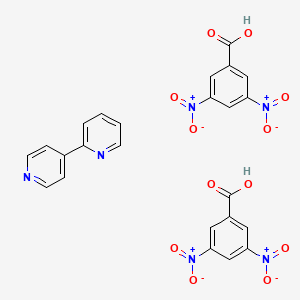
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
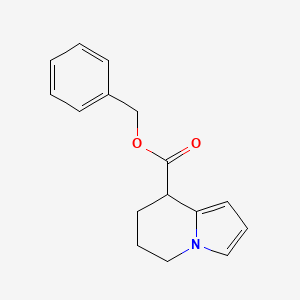
![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
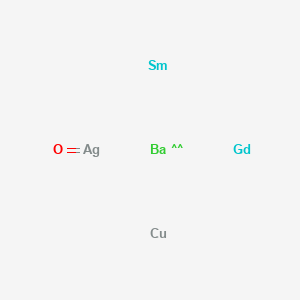
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
phosphanium](/img/structure/B14250395.png)

